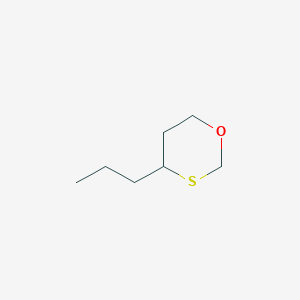4-Propyl-1,3-oxathiane
CAS No.: 59323-75-0
Cat. No.: VC19574577
Molecular Formula: C7H14OS
Molecular Weight: 146.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59323-75-0 |
|---|---|
| Molecular Formula | C7H14OS |
| Molecular Weight | 146.25 g/mol |
| IUPAC Name | 4-propyl-1,3-oxathiane |
| Standard InChI | InChI=1S/C7H14OS/c1-2-3-7-4-5-8-6-9-7/h7H,2-6H2,1H3 |
| Standard InChI Key | ZEUDPRQNRPXDCM-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCOCS1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Isomeric Considerations
2-Methyl-4-propyl-1,3-oxathiane belongs to the 1,3-oxathiane class of sulfur-containing heterocycles, characterized by a six-membered ring containing one oxygen and one sulfur atom. The compound exists as a mixture of cis and trans diastereomers, with the cis isomer ((2S,4R)-configuration) being primarily responsible for its characteristic aroma . Common synonyms include TROPATHIANE and FEMA 3578, reflecting its regulatory status as a flavoring agent .
Molecular Properties
The compound's molecular formula is C₈H₁₆OS, with a molar mass of 160.28 g/mol. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 218–220°C | |
| Density (25°C) | 0.975 g/mL | |
| Refractive Index (n₀) | 1.4800 | |
| LogP | 2.98 | |
| Vapor Pressure | 0.5 hPa | |
| Flash Point | 50°C |
The relatively high logP value indicates significant lipophilicity, influencing its persistence in lipid-rich matrices and fragrance substantivity on skin .
Synthesis and Production
Organocatalytic Asymmetric Synthesis
The cis-isomer is synthesized via a two-step enantioselective process:
-
Michael Addition: Proline-derived catalysts mediate the asymmetric addition of benzyl thiol to trans-2-hexenal, achieving 84% enantiomeric excess .
-
Sulfide Cleavage: Sodium naphthalenide-mediated debenzylation yields (R)-3-mercaptohexan-1-ol, which undergoes cyclization to form the target oxathiane .
This method represents a 3.8-fold yield improvement over previous routes (32% vs. 8.5%), addressing historical production challenges .
Industrial Manufacturing
Commercial production (e.g., Axxence Aromatic GmbH) utilizes Good Manufacturing Practice (GMP) protocols, with purity specifications exceeding 98% for fragrance applications . Storage requirements mandate protection from light at 2–8°C to prevent oxidative degradation .
Sensory Characteristics and Applications
Flavor Profile
The compound exhibits complex sensory attributes:
-
Aroma Notes (1% in dipropylene glycol):
-
Taste Profile (2 ppm): Sulfurous passion fruit, durian, gooseberry, radish
Industrial Applications
| Sector | Use Case | Concentration Range |
|---|---|---|
| Fragrances | Fine perfumery, detergents | 0.01–0.1% w/w |
| Food Flavors | Tropical fruit formulations | 1–5 ppm |
| Cosmetics | Shampoos, body creams | 0.005–0.02% |
| Pharmaceuticals | Flavor masking agents | <0.001% |
The compound's FEMA GRAS status (No. 3578) and EU Flavis approval (03.013) facilitate global use in food contact materials .
Toxicological Assessment
Genotoxicity
Comprehensive testing under OECD guidelines demonstrated:
-
Ames Test: Negative mutagenicity up to 5000 μg/plate (TA98, TA100, TA1535, TA1537, WP2uvrA strains)
-
In Vitro Micronucleus Assay: No clastogenicity at 1603 μg/mL in human lymphocytes
Systemic Toxicity
The Threshold of Toxicological Concern (TTC) approach for Cramer Class III substances indicates:
| Endpoint | Exposure | TTC Threshold | Margin of Safety |
|---|---|---|---|
| Repeated Dose | 0.10 μg/kg/day | 1.5 μg/kg/day | 15× |
| Reproductive Toxicity | 0.10 μg/kg/day | 1.5 μg/kg/day | 15× |
| Respiratory Exposure | 0.47 mg/day | 0.47 mg/day | 1× |
Dermal Sensitization Quantitative Risk Assessment (qRA) using the Dermal Sensitization Threshold (DST) confirmed safety at 900 μg/cm² exposure levels .
Environmental Fate and Sustainability
Persistence, Bioaccumulation, Toxicity (PBT)
IFRA Environmental Standards assessment concluded:
-
Persistence (P): Readily biodegradable (OECD 301F)
-
Bioaccumulation (B): BCF < 2000 (OECD 305)
-
Toxicity (T): EC50 > 10 mg/L (Daphnia magna)
Risk Quotient Analysis
| Region | PEC (μg/L) | PNEC (μg/L) | PEC/PNEC |
|---|---|---|---|
| Europe | 0.12 | 0.34 | 0.35 |
| North America | 0.08 | 0.34 | 0.24 |
Current Volume of Use (VoU) data confirms PEC/PNEC ratios <1 across all regulatory jurisdictions .
Regulatory Status and Compliance
Global Approvals
-
EU REACH: Pre-registered (2018), full dossier under evaluation
-
China: Included in GB 2760-2014 Food Additive Standard
| Parameter | Requirement |
|---|---|
| Transport Class | UN 1993 (Flammable Liquid) |
| Packing Group | III |
| Storage | Fireproof, ventilated area |
| PPE | Nitrile gloves, goggles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume